1-Allylcyclohexanecarbaldehyde
Overview
Description
1-Allylcyclohexanecarbaldehyde, also known as 1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde, is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.24 .
Molecular Structure Analysis
The InChI code for 1-Allylcyclohexanecarbaldehyde is 1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Synthesis of Functionalized Cyclohexyl-Substituted Acrylonitriles
1-Allylcyclohexanecarbaldehyde is utilized in multicomponent syntheses to create functionalized cyclohexyl-substituted acrylonitriles. These compounds are valuable intermediates in the production of pharmaceuticals and agrochemicals due to their reactivity and ability to form various derivatives .
Construction of 4H-Chalcogenopyrans
The compound serves as a precursor in the synthesis of 4H-chalcogenopyrans. These heterocyclic compounds have potential applications in materials science and as core structures in medicinal chemistry for their diverse biological activities .
Formation of 1,4-Dihydropyridines
1-Allylcyclohexanecarbaldehyde is involved in the formation of 1,4-dihydropyridines, which are crucial for the development of calcium channel blockers. These blockers are widely used in the treatment of cardiovascular diseases .
Pyridine Derivatives
This aldehyde is also used in the synthesis of pyridine derivatives. Pyridines are important in the chemical industry and pharmaceuticals, serving as solvents, reagents, and key building blocks for drugs .
Organocatalysis
1-Allylcyclohexanecarbaldehyde can be employed in organocatalysis, particularly in reactions involving N-heterocyclic carbenes. These reactions are instrumental in constructing carbo- and heterocyclic frameworks with potential biological activity .
Catalytic Reactions
The compound finds application in catalytic reactions, especially those requiring single-atom catalysts. Its use in such reactions is due to its strong activity and high selectivity, which are essential for achieving desired outcomes in synthetic chemistry .
properties
IUPAC Name |
1-prop-2-enylcyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQHAKEQZQQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylcyclohexanecarbaldehyde |
Synthesis routes and methods
Procedure details
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